molecular formula C11H10N6O3 B148752 6-(7-Theophylline)-3(2H)-pyridazinone CAS No. 139026-57-6

6-(7-Theophylline)-3(2H)-pyridazinone

Cat. No. B148752
CAS RN: 139026-57-6
M. Wt: 274.24 g/mol
InChI Key: YSRWOOQKWUCFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-Theophylline)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
6-(7-Theophylline)-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. In pre-clinical studies, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess herbicidal activity against several weed species. In addition, this compound has been shown to exhibit minimal toxicity to non-target organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its versatility. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has also been found to exhibit minimal toxicity to non-target organisms, making it a potentially safer alternative to other compounds.
One of the limitations of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 6-(7-Theophylline)-3(2H)-pyridazinone. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a building block for the synthesis of novel materials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

There are several methods for the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone. One of the most commonly used methods involves the reaction of 7-theophylline with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields 6-(7-Theophylline)-3(2H)-pyridazinone as a white crystalline solid.

Scientific Research Applications

6-(7-Theophylline)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has shown promising results in pre-clinical studies and is currently being evaluated for its clinical effectiveness.
In agriculture, 6-(7-Theophylline)-3(2H)-pyridazinone has been studied for its potential as a herbicide. It has been found to be effective against several weed species and has shown minimal toxicity to non-target organisms. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.

properties

CAS RN

139026-57-6

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

IUPAC Name

1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione

InChI

InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18)

InChI Key

YSRWOOQKWUCFIP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3

Other CAS RN

139026-57-6

synonyms

6-(7-theophylline)-3(2H)-pyridazinone

Origin of Product

United States

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